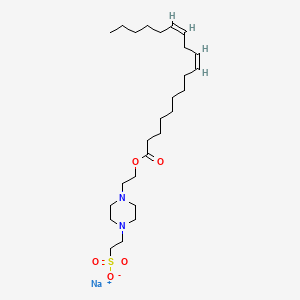
Sodium piperazinoethyl linoleate ethylsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium piperazinoethyl linoleate ethylsulfonate is a compound that combines several functional groups, including a piperazine ring, a linoleate ester, and an ethylsulfonate group. This compound is known for its applications in various fields, particularly in cosmetics and skincare, where it serves as a skin-protecting agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium piperazinoethyl linoleate ethylsulfonate involves multiple steps:
Formation of Linoleate Ester: Linoleic acid is esterified with ethanol to form ethyl linoleate.
Piperazine Derivative Formation: Piperazine is reacted with ethyl bromoacetate to form piperazinoethyl ester.
Sulfonation: The piperazinoethyl ester is then sulfonated using sodium ethylsulfonate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification, followed by sulfonation in a continuous flow reactor. The process is optimized for high yield and purity, with careful control of reaction temperatures and times .
Análisis De Reacciones Químicas
Types of Reactions
Sodium piperazinoethyl linoleate ethylsulfonate undergoes various chemical reactions, including:
Oxidation: The linoleate ester can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The ester and sulfonate groups can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated esters.
Reduction: Alcohols, reduced sulfonates.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Sodium piperazinoethyl linoleate ethylsulfonate has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its skin-protecting properties and potential use in topical formulations.
Industry: Utilized in cosmetics and personal care products for its moisturizing and protective effects.
Mecanismo De Acción
The mechanism of action of sodium piperazinoethyl linoleate ethylsulfonate involves its interaction with the skin’s lipid barrier. The compound’s amphiphilic nature allows it to integrate into the lipid matrix, enhancing skin hydration and protection. The piperazine ring may also interact with cellular receptors, contributing to its protective effects .
Comparación Con Compuestos Similares
Similar Compounds
Sodium lauryl sulfate: Another surfactant with similar emulsifying properties.
Sodium stearoyl lactylate: Used in food and cosmetics for its emulsifying and moisturizing properties.
Sodium cocoyl isethionate: A mild surfactant used in personal care products.
Uniqueness
Sodium piperazinoethyl linoleate ethylsulfonate is unique due to its combination of a piperazine ring and linoleate ester, which provides both emulsifying and skin-protecting properties. This dual functionality makes it particularly valuable in skincare formulations .
Propiedades
Número CAS |
457064-49-2 |
|---|---|
Fórmula molecular |
C26H47N2NaO5S |
Peso molecular |
522.7 g/mol |
Nombre IUPAC |
sodium;2-[4-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethanesulfonate |
InChI |
InChI=1S/C26H48N2O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)33-24-22-27-18-20-28(21-19-27)23-25-34(30,31)32;/h6-7,9-10H,2-5,8,11-25H2,1H3,(H,30,31,32);/q;+1/p-1/b7-6-,10-9-; |
Clave InChI |
FAWYDUXUUSHZHQ-NBTZWHCOSA-M |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCN1CCN(CC1)CCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


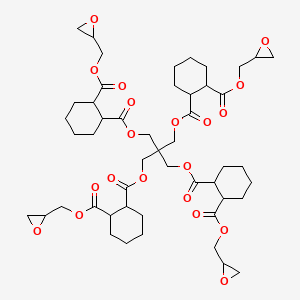
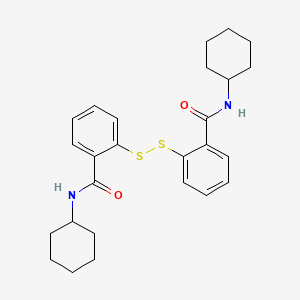
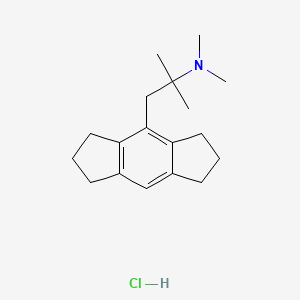
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
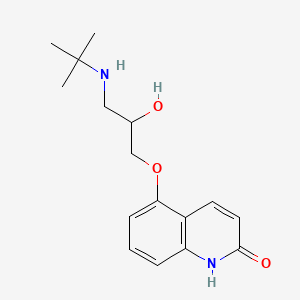

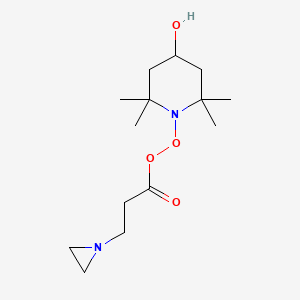
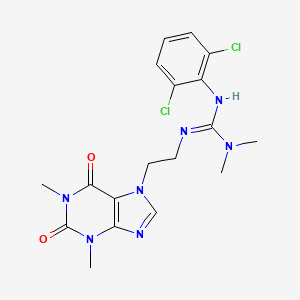
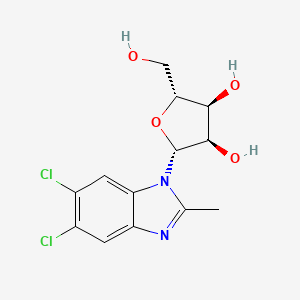

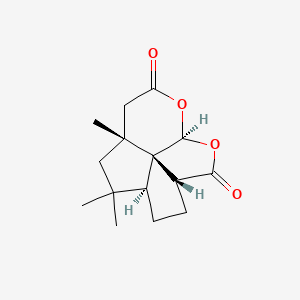
![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
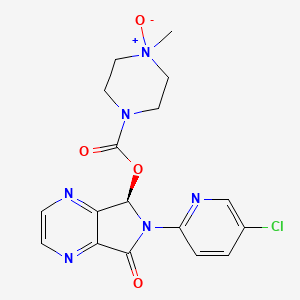
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)
